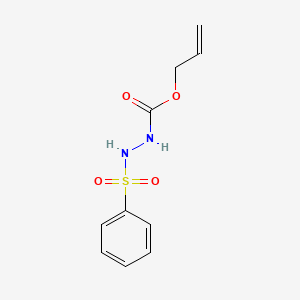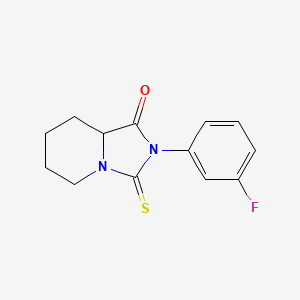
Benzene-1,3-dicarboxylic acid;butane-1,4-diol;hexanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene-1,3-dicarboxylic acid; butane-1,4-diol; hexanedioic acid: is a compound that forms part of the family of polyesters. These compounds are typically used in the production of various types of polymers, which have applications in numerous industries, including textiles, packaging, and automotive sectors. The compound is known for its role in creating durable and versatile materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a condensation polymerization reaction. This process typically requires the presence of a dicarboxylic acid (benzene-1,3-dicarboxylic acid and hexanedioic acid) and a diol (butane-1,4-diol). The reaction is carried out under high temperatures (around 260°C) and low pressure to facilitate the formation of ester bonds .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous polymerization processes. The raw materials are fed into a reactor where they undergo polymerization. The resulting polymer is then extruded, cooled, and cut into pellets for further processing .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol groups present in butane-1,4-diol.
Reduction: Reduction reactions can occur at the carboxylic acid groups, converting them into alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used
科学研究应用
Chemistry:
- Used in the synthesis of advanced polymers and materials with specific properties.
Biology:
- Research into biodegradable polymers for medical applications, such as sutures and drug delivery systems.
Medicine:
- Potential use in creating biocompatible materials for implants and prosthetics.
Industry:
作用机制
The compound exerts its effects primarily through the formation of ester bonds during polymerization. The molecular targets include the hydroxyl groups of butane-1,4-diol and the carboxyl groups of benzene-1,3-dicarboxylic acid and hexanedioic acid. The pathways involved include condensation reactions that result in the elimination of water molecules and the formation of long polymer chains .
相似化合物的比较
Terephthalic acid; ethane-1,2-diol: Used in the production of polyethylene terephthalate (PET).
Isophthalic acid; ethane-1,2-diol: Used in the production of high-performance resins and coatings.
Uniqueness:
属性
CAS 编号 |
60608-99-3 |
|---|---|
分子式 |
C18H26O10 |
分子量 |
402.4 g/mol |
IUPAC 名称 |
benzene-1,3-dicarboxylic acid;butane-1,4-diol;hexanedioic acid |
InChI |
InChI=1S/C8H6O4.C6H10O4.C4H10O2/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
InChI 键 |
UUXDKTFEYLYPJC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
相关CAS编号 |
60608-99-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-](/img/structure/B14606811.png)
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)
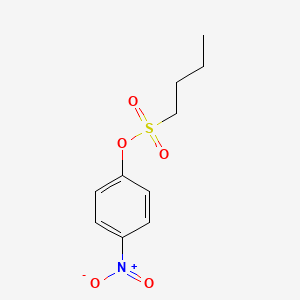

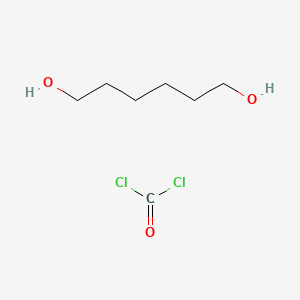
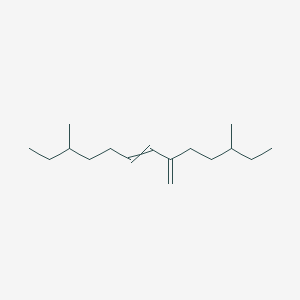
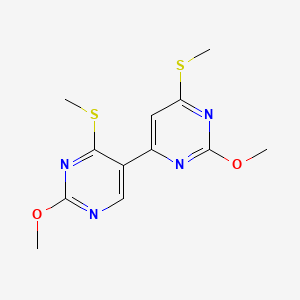
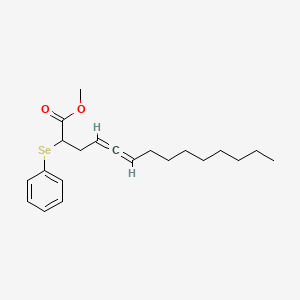
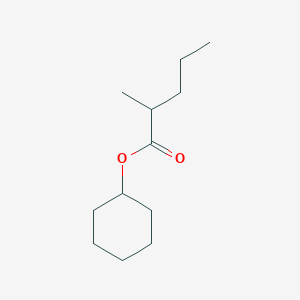
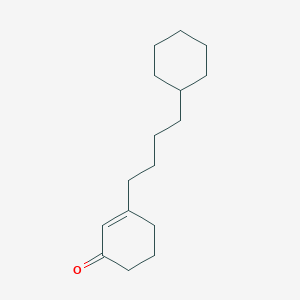

![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)
